(5Z)-3-(3-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(3-CHLOROPHENYL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with a chlorophenyl and indole substituent, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-CHLOROPHENYL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-chlorobenzaldehyde with 1-methyl-1H-indole-3-carbaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with a catalytic amount of acid or base to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3-CHLOROPHENYL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-CHLOROPHENYL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(3-BROMOPHENYL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-3-(3-FLUOROPHENYL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The presence of the chlorophenyl group in (5Z)-3-(3-CHLOROPHENYL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE imparts unique chemical and biological properties compared to its bromophenyl and fluorophenyl analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a distinct entity in the thiazolidinone family.
Properties
Molecular Formula |
C19H13ClN2OS2 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H13ClN2OS2/c1-21-11-12(15-7-2-3-8-16(15)21)9-17-18(23)22(19(24)25-17)14-6-4-5-13(20)10-14/h2-11H,1H3/b17-9- |
InChI Key |
KBRNLTUDDSGKPV-MFOYZWKCSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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